

Compound of Interest

Compound Name: Disperse Yellow 7

Cat. No.: B1209440

For Researchers, Scientists, and Drug Development Professionals

Introduction

Disperse Yellow 7 (DY7) is a monoazo dye historically utilized in the textile industry for coloring synthetic fibers such as polyester and acetate.^[1] Its

Core Metabolic Pathway: Reductive Cleavage

The primary metabolic pathway of **Disperse Yellow 7**, whether in microorganisms or higher organisms, involves the reductive cleavage of the azo bo

The initial breakdown of **Disperse Yellow 7** yields two primary aromatic amines: 4-(phenyldiazenyl)benzenamine and 4-amino-2-methylphenol.^[1] Fu

```
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    ABP [label="4-Aminobiphenyl", fillcolor="#EA4335", fontcolor="white"];

    DY7 --> Azo_Cleavage;
    Azo_Cleavage --> Metabolite1;
    Azo_Cleavage --> Metabolite2;
    Metabolite1 --> Further_Metabolism;
    Further_Metabolism --> PPD;
    Further_Metabolism --> AAB;
    Further_Metabolism --> ABP;
}
```

Caption: Experimental workflow for the in vitro reductive metabolism of **Disperse Yellow 7**.

Protocol 2: HPLC Analysis of Disperse Yellow 7 and its Metabolites

This method is designed for the simultaneous separation and quantification of **Disperse Yellow 7** and its prima

Instrumentation:

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A standard HPLC system equipped with a quaternary pump, autosampler, column thermostat, and a photodiode arr

Chromatographic Conditions:

-

Column: Reversed-phase C18 column (e.g., 4.6 x 250 mm, 5 µm particle size).

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Mobile Phase: A gradient elution using:

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Solvent A: Water with 0.1% formic acid.

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Solvent B: Acetonitrile with 0.1% formic acid.

-

Flow Rate: 1.0 mL/min.

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Injection Volume: 20 µL.

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Column Temperature: 30°C.

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Detection: UV-Vis detector set at the maximum absorption wavelength of **Disperse Yellow 7** (approximately 430

Sample Preparation (from textile):

-

Comminution: Cut the textile sample into small pieces (approximately 2x2 mm).

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Extraction: Weigh 1.0 g of the comminuted textile into a 50 mL conical flask and add 20 mL of methanol. Soni

-

Reductive Cleavage (for total aromatic amine analysis): To the methanolic extract, add 5 mL of a freshly pre

-

Liquid-Liquid Extraction: Transfer the solution to a separatory funnel, add 20 mL of dichloromethane, and shake.

-

Solvent Evaporation and Reconstitution: Evaporate the combined organic extracts to dryness under a gentle stream of nitrogen gas. Reconstitute the residue in a small volume of a suitable solvent.

-

Filtration: Filter the reconstituted sample through a 0.45 µm syringe filter into an HPLC vial.

Protocol 3: General Protocol for Microbial Degradation of Azo Dyes

This protocol provides a general framework for assessing the degradation of **Disperse Yellow 7** by a bacterial consortium.

Objective: To evaluate the ability of a bacterial consortium to decolorize and degrade **Disperse Yellow 7**.

Methodology:

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Inoculum Preparation:

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Isolate bacterial strains from a textile effluent-contaminated site.

-

Grow individual strains in a nutrient broth.

- Prepare a bacterial consortium by mixing equal volumes of the individual cultures.

- Decolorization Experiment:

- Prepare a mineral salt medium containing **Disperse Yellow 7** at a specific concentration (e.g., 100 mg/L).
- Inoculate the medium with the bacterial consortium.
- Incubate the flasks under static (microaerophilic) conditions at a controlled temperature (e.g., 30°C) for
- Set up a control flask without the bacterial inoculum.

- Sequential Aerobic/Microaerophilic Process:

- For complete mineralization, a sequential process is often necessary.[5]

- After the initial microaerophilic decolorization, transfer the culture to aerobic conditions (e.g., by shaking).
- Analysis:
 - At regular intervals, withdraw aliquots from the flasks.
 - Centrifuge the samples to remove bacterial cells.
 - Measure the absorbance of the supernatant at the maximum wavelength of **Disperse Yellow 7** using a UV-Vis spectrophotometer.
 - Analyze the degradation products using HPLC or LC-MS.

Caption: General workflow for the microbial degradation of **Disperse Yellow 7**.

Conclusion

The metabolic pathways of **Disperse Yellow 7** are of significant interest due to the potential environmental an

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